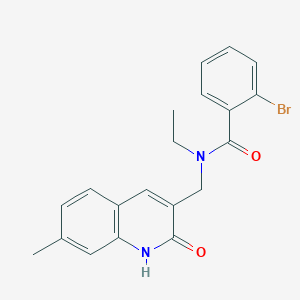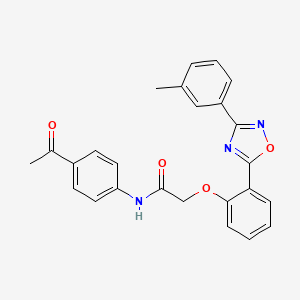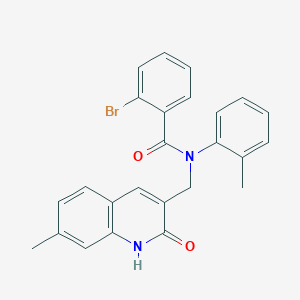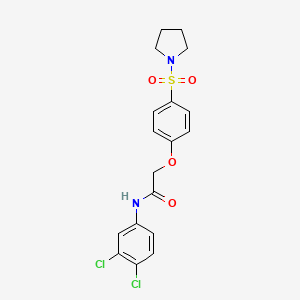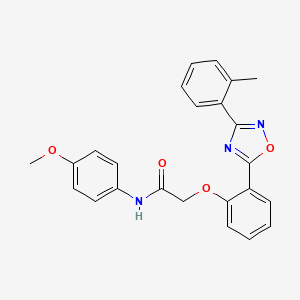
N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as MPOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPOA is a member of the oxadiazole family of compounds and has been found to possess a range of biochemical and physiological effects.
科学研究应用
N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to possess a range of potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been found to possess anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle. This inhibition leads to cell cycle arrest and ultimately apoptosis.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to possess a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been found to possess antioxidant properties. Studies have shown that N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can scavenge free radicals and protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its potential therapeutic applications. N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to possess a range of potential therapeutic applications, which makes it an attractive compound for further research. However, one of the limitations of using N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer in vivo and may limit its potential clinical applications.
未来方向
There are several future directions for N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide research. One area of research could focus on improving the solubility of N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in water, which would make it easier to administer in vivo. Another area of research could focus on identifying the specific enzymes and pathways that N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide targets, which would help to further elucidate its mechanism of action. Additionally, future research could focus on identifying other potential therapeutic applications for N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, such as in the treatment of neurodegenerative diseases. Overall, N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a promising compound that has the potential to be developed into a range of therapeutic agents.
合成方法
N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylhydrazine with 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic acid. The resulting product is then reacted with chloroacetyl chloride to form N-(4-methoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-3-4-8-19(16)23-26-24(31-27-23)20-9-5-6-10-21(20)30-15-22(28)25-17-11-13-18(29-2)14-12-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLKIIYNYKQOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705079.png)
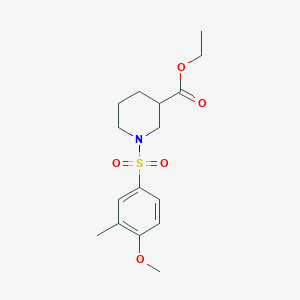

![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)

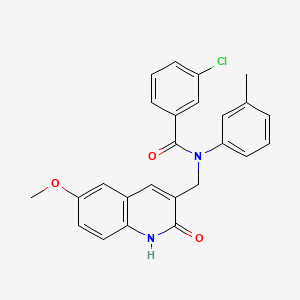

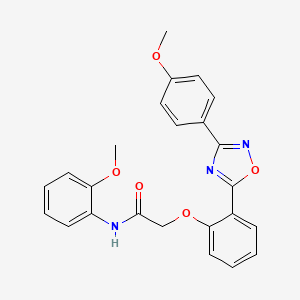
![2-phenoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705115.png)

